3-(3-Methylpyridin-2-yl)propanenitrile - 132554-23-5

3-(3-Methylpyridin-2-yl)propanenitrile

Catalog Number: EVT-1211958
CAS Number: 132554-23-5
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide (R-Flu-AM1)

  • Compound Description: (R)-Flu-AM1 is a potent inhibitor of both fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2) []. This dual inhibition makes it a promising compound for pain relief by increasing endocannabinoid tonus []. (R)-Flu-AM1 exhibits substrate-selective and time-dependent COX-2 inhibition [].
  • Relevance: While (R)-Flu-AM1 shares the 3-methylpyridin-2-yl moiety with 3-(3-methylpyridin-2-yl)propanenitrile, it incorporates a propanamide linker instead of a propanenitrile. This difference arises from (R)-Flu-AM1 being a derivative of Flurbiprofen, a known COX inhibitor [, ]. The research highlights the importance of structural modifications for targeting specific enzymes like FAAH and COX-2 [, ].

(S)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide (S-Flu-AM1)

  • Compound Description: (S)-Flu-AM1 is the enantiomer of (R)-Flu-AM1 and also exhibits potent FAAH and COX-2 inhibitory activity []. Like (R)-Flu-AM1, it shows substrate-selective and time-dependent COX-2 inhibition []. Both enantiomers are more potent inhibitors of 2-arachidonoylglycerol (2-AG) oxygenation compared to arachidonic acid oxygenation by COX-2 [].
  • Relevance: (S)-Flu-AM1, similar to (R)-Flu-AM1, shares the 3-methylpyridin-2-yl moiety with 3-(3-methylpyridin-2-yl)propanenitrile. The key difference again lies in the propanamide linker and the presence of the 2-(2-fluorobiphenyl-4-yl) group, making it a derivative of Flurbiprofen []. This comparison highlights the impact of stereochemistry on biological activity, as both enantiomers display different inhibitory profiles against COX-2 [].

(S)-2-(4-Isobutylphenyl)-N-(3-methylpyridin-2-yl)propanamide (S-Ibu-AM5)

  • Compound Description: (S)-Ibu-AM5 is a derivative of Ibuprofen and a potent inhibitor of FAAH []. It exhibits enantioselectivity, being more potent than its (R)-enantiomer []. Kinetic studies suggest (S)-Ibu-AM5 binds in the substrate channel of FAAH [].

3-[3-tert-Butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803)

  • Compound Description: AM803 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. [] It exhibits nanomolar potency in FLAP binding and inhibition of leukotriene B4 (LTB4) production in human blood. [] AM803 also demonstrates an extended pharmacodynamic effect in a rodent bronchoalveolar lavage model and has undergone phase 1 clinical trials in healthy volunteers. []
  • Relevance: AM803 and 3-(3-Methylpyridin-2-yl)propanenitrile share the 5-methylpyridin-2-yl substructure. While 3-(3-Methylpyridin-2-yl)propanenitrile contains this substructure directly, AM803 incorporates it as part of a larger, more complex molecule with a 5-methylpyridin-2-ylmethoxy group. [] This difference highlights the diversity of structures containing the 5-methylpyridin-2-yl motif and their varied biological activities.

Sodium 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole (E3810)

  • Compound Description: E3810 is a proton pump inhibitor that inhibits gastric acid secretion by irreversibly binding to H+, K+-ATPase in the parietal cell membrane []. This inhibition occurs through the chemical modification of cysteine residues in the enzyme [].
  • Relevance: E3810 shares the 3-methylpyridin-2-yl substructure with 3-(3-methylpyridin-2-yl)propanenitrile, incorporated within a larger structure with a methylsulfinyl linker and a benzimidazole group []. The research on E3810 underscores the significance of the 3-methylpyridin-2-yl motif in the context of pharmaceutical development for targeting specific biological pathways [].

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (Compound 1)

  • Compound Description: Compound 1 is investigated for its potential in the treatment of cystic fibrosis. [, , , , , , , ] It is the subject of numerous studies focused on its formulation, solid-state forms, and administration methods to improve its therapeutic profile. [, , , , , , , ]
  • Relevance: Compound 1, like the previous examples, contains the 3-methylpyridin-2-yl substructure but incorporates it within a larger, complex molecule. [, , , , , , , ] The research on Compound 1 demonstrates the versatility of the 3-methylpyridin-2-yl motif in drug development, particularly in targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [, , , , , , , ]

N-(3-methylpyridin-2-yl)-N4-(isatin) semicarbazone (Compound 19)

  • Compound Description: Compound 19 exhibits significant anticonvulsant activity in various animal models, including maximal electroshock seizures (MES), subcutaneous pentylenetetrazole (scPTZ), subcutaneous strychnine (scSTY), and subcutaneous picrotoxin (scPIC) tests. [] It demonstrates superior efficacy compared to standard anticonvulsant drugs like ethosuximide and sodium valproate. []
  • Relevance: Compound 19 incorporates the 3-methylpyridin-2-yl group directly into its structure as a key component of its pharmacophore. [] Its anticonvulsant activity highlights the potential of compounds containing this substructure for developing new therapies for neurological disorders.

Properties

CAS Number

132554-23-5

Product Name

3-(3-Methylpyridin-2-yl)propanenitrile

IUPAC Name

3-(3-methylpyridin-2-yl)propanenitrile

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C9H10N2/c1-8-4-3-7-11-9(8)5-2-6-10/h3-4,7H,2,5H2,1H3

InChI Key

LCSZUKGRJKOXRC-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)CCC#N

Synonyms

2-Pyridinepropanenitrile,3-methyl-(9CI)

Canonical SMILES

CC1=C(N=CC=C1)CCC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.